
(E)-16-Chlorohexadec-5-en-9-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-16-Chlorohexadec-5-en-9-yne is an organic compound characterized by the presence of a chlorine atom, a double bond, and a triple bond within its 16-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-16-Chlorohexadec-5-en-9-yne typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Halogenation: The alkyne undergoes halogenation to introduce the chlorine atom.
Formation of Double Bond:
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring and control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(E)-16-Chlorohexadec-5-en-9-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
(E)-16-Chlorohexadec-5-en-9-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (E)-16-Chlorohexadec-5-en-9-yne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-16-Bromohexadec-5-en-9-yne: Similar structure but with a bromine atom instead of chlorine.
(E)-16-Iodohexadec-5-en-9-yne: Contains an iodine atom instead of chlorine.
(E)-16-Fluorohexadec-5-en-9-yne: Features a fluorine atom in place of chlorine.
Uniqueness
(E)-16-Chlorohexadec-5-en-9-yne is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where chlorine’s properties are advantageous.
Propiedades
Número CAS |
70682-66-5 |
|---|---|
Fórmula molecular |
C16H27Cl |
Peso molecular |
254.84 g/mol |
Nombre IUPAC |
(E)-16-chlorohexadec-5-en-9-yne |
InChI |
InChI=1S/C16H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6H,2-4,7-8,11-16H2,1H3/b6-5+ |
Clave InChI |
QZOPJHLCHHFHTC-AATRIKPKSA-N |
SMILES isomérico |
CCCC/C=C/CCC#CCCCCCCCl |
SMILES canónico |
CCCCC=CCCC#CCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


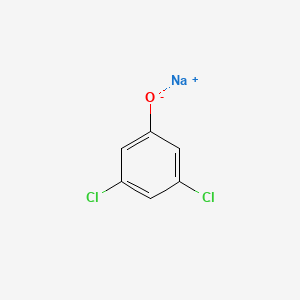
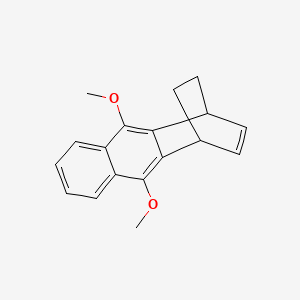
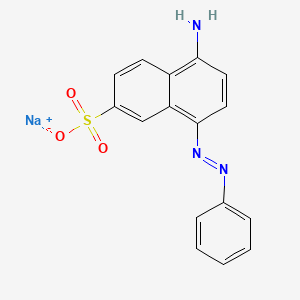
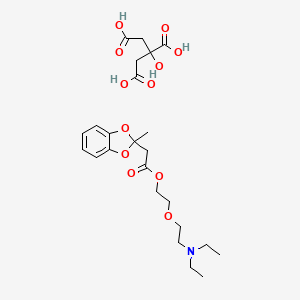
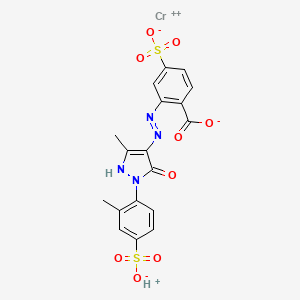
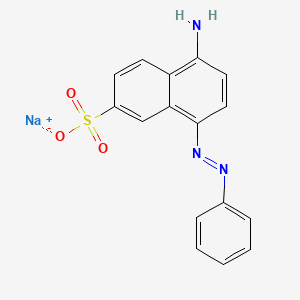

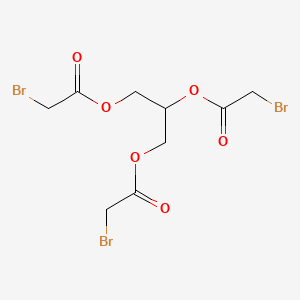
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
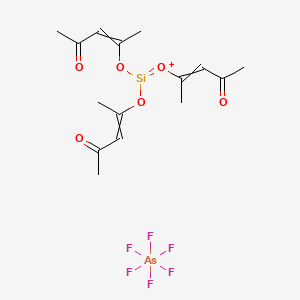
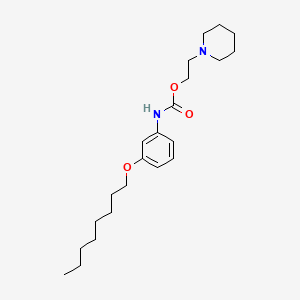
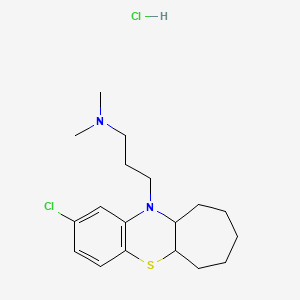
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)

